Cas no 86604-80-0 (N-Oxide-2,3,5-trimethyl-4-methoxypyridine)

N-Oxide-2,3,5-trimethyl-4-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
- 4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3,5-trimethylpyridine N-oxide
- 2,3,5-trimethyl-4-methoxypyridine-N-oxide
- 4-methoxy-2,3,5-trimethylpyridine 1-oxide
- 4-METHOXY-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
- 2,3,5-Trimethyl-4-methoxypyridine N-oxide
- SCHEMBL4546154
- 4-methoxy-2,3,5-trimethylpyridine 1-oxide? (Omeprazole Impurity
- 4-METHOXY-2,3,5-TRIMETHYLPYRIDIN-1-IUM-1-OLATE
- 2,3,5-Trimethyl-4-methoxy-pyridine 1-oxide
- DTXSID20443652
- 86604-80-0
- MFCD02093099
- 2,3,5-Trimethyl-4-methoxypyridine 1-oxide
- AKOS006279084
- 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide
- 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
- CS-0166408
- AS-75744
- 4-Methoxy-2,3,5-trimethylpyride-N-oxide
- F20814
- JOXZAMWCPXYFKC-UHFFFAOYSA-N
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
-
- MDL: MFCD02093099
- インチ: 1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
- InChIKey: JOXZAMWCPXYFKC-UHFFFAOYSA-N
- ほほえんだ: [O-][N+]1C(C)=C(C)C(OC)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 167.09500
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 34.7Ų
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 35 ºC
- ようかいど: 微溶性(14 g/l)(25ºC)、
- PSA: 34.69000
- LogP: 2.04890
N-Oxide-2,3,5-trimethyl-4-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41785-100mg |
4-Methoxy-2,3,5-trimethylpyride-N-oxide |
86604-80-0 | 95% | 100mg |
¥136.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO651-200mg |
N-Oxide-2,3,5-trimethyl-4-methoxypyridine |
86604-80-0 | 95% | 200mg |
232.0CNY | 2021-07-17 | |
TRC | O357460-1mg |
N-Oxide-2,3,5-trimethyl-4-methoxypyridine |
86604-80-0 | 1mg |
$190.00 | 2023-05-17 | ||
Biosynth | LDA60480-100 mg |
N-Oxide-2,3,5-trimethyl-4-methoxypyridine |
86604-80-0 | 100MG |
$110.00 | 2023-01-04 | ||
A2B Chem LLC | AB48032-1g |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95% | 1g |
$60.00 | 2024-04-19 | |
1PlusChem | 1P0036U8-5g |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95%;RG | 5g |
$358.00 | 2024-04-21 | |
eNovation Chemicals LLC | D954372-250mg |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95% | 250mg |
$70 | 2024-06-07 | |
A2B Chem LLC | AB48032-100mg |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95% | 100mg |
$17.00 | 2024-04-19 | |
eNovation Chemicals LLC | D954372-1g |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95% | 1g |
$130 | 2024-06-07 | |
eNovation Chemicals LLC | D954372-250mg |
2,3,5-Trimethyl-4-methoxypyridine N-oxide |
86604-80-0 | 95% | 250mg |
$75 | 2025-02-26 |
N-Oxide-2,3,5-trimethyl-4-methoxypyridine 合成方法
ごうせいかいろ 1
2.1 Reagents: Methanol , Potassium hydroxide Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Sodium hydroxide
ごうせいかいろ 4
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
ごうせいかいろ 5
1.2 Solvents: Toluene
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Ethanol
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water
5.1 Reagents: Sodium methoxide Solvents: Methanol
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
2.1 Reagents: Sodium hydroxide
ごうせいかいろ 9
2.1 Reagents: Sodium methoxide Solvents: Methanol
ごうせいかいろ 10
ごうせいかいろ 11
2.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: Methanol , Potassium hydroxide Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water
ごうせいかいろ 12
ごうせいかいろ 13
2.1 -
ごうせいかいろ 14
2.1 Reagents: Sodium Solvents: Ethanol , Toluene
2.2 Solvents: Toluene
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Ethanol
5.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water
6.1 Reagents: Sodium methoxide Solvents: Methanol
ごうせいかいろ 15
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 8
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
ごうせいかいろ 20
ごうせいかいろ 21
2.1 Reagents: Nitric acid
3.1 -
N-Oxide-2,3,5-trimethyl-4-methoxypyridine Raw materials
- 1,3-diethyl 2-methylpropanedioate
- 2(1H)-Pyridinone,4-hydroxy-3,5,6-trimethyl-
- 4-chloro-2,3,5-trimethylpyridine
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- 4-Methoxy-2,3,5-trimethylpyridine
- Pyridine,2,4-dichloro-3,5,6-trimethyl-
- 2,3,5-Trimethylpyridine N-Oxide
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- ethyl 2-methyl-3-oxobutanoate
- 2-Butenoic acid, 3-amino-2-methyl-, ethyl ester
- 2,3,5-Trimethylpyridine
N-Oxide-2,3,5-trimethyl-4-methoxypyridine Preparation Products
N-Oxide-2,3,5-trimethyl-4-methoxypyridine 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
N-Oxide-2,3,5-trimethyl-4-methoxypyridineに関する追加情報
N-Oxide-2,3,5-trimethyl-4-methoxypyridine: A Comprehensive Overview
The compound with CAS No 86604-80-0, commonly referred to as N-Oxide-2,3,5-trimethyl-4-methoxypyridine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis methods, and recent advancements associated with N-Oxide-2,3,5-trimethyl-4-methoxypyridine.
N-Oxide-2,3,5-trimethyl-4-methoxypyridine is a derivative of pyridine, a six-membered aromatic heterocyclic compound. The molecule features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a methoxy group at position 4. The presence of the N-oxygen group further distinguishes this compound from its pyridine counterparts. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays.
Recent studies have highlighted the potential of N-Oxide-2,3,5-trimethyl-4-methoxypyridine in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with chronic inflammatory diseases.
The synthesis of N-Oxide-2,3,5-trimethyl-4-methoxypyridine involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. The introduction of methyl groups at specific positions is achieved through alkylation or Friedel-Crafts alkylation reactions. The methoxy group is introduced via nucleophilic aromatic substitution or through protection-deprotection strategies. The final step involves oxidation of the nitrogen atom to form the N-oxygen group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
One of the challenges in synthesizing N-Oxide-2,3,5-trimethyl-4-methoxypyridine lies in achieving high yields and maintaining the stereochemical integrity of the molecule. Recent advancements in catalytic asymmetric synthesis have provided new avenues for addressing these challenges. For example, researchers have employed chiral catalysts to selectively oxidize specific positions on the pyridine ring without affecting other substituents.
In addition to its pharmaceutical applications, N-Oxide-2,3,5-trimethyl-4-methoxypyridine has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic processes. A study published in *Chemical Communications* reported that this compound can act as an efficient ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
The environmental impact of N-Oxide-2,3,5-trimethyl-4-methoxypyridine has also been a topic of recent research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that the compound exhibits low toxicity under standard test conditions; however, further studies are required to fully understand its environmental fate.
In conclusion,N-Oxide-2,3,5-trimethyl-4-methoxypyridine (CAS No 86604-80-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses,N-Oxide-2
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